molecular formula C8H10O2 B075248 (1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1195-12-6

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B075248
CAS RN: 1195-12-6
M. Wt: 138.16 g/mol
InChI Key: FYGUSUBEMUKACF-DSYKOEDSSA-N
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Description

Synthesis Analysis

The synthesis of related bicyclic compounds often involves complex reactions that yield precursors to various substrates useful in further chemical transformations. For instance, the preparation of (r)-(+)-7-oxabicyclo[2.2.1]hept-5-ene-exo-2-carboxylic acid, a precursor for ring opening metathesis polymerization (ROMP), is achieved through enzymatic kinetic resolution (Schueller, Manning, & Kiessling, 1996). This highlights the innovative approaches in synthesizing bicyclic compounds with specific configurations.

Molecular Structure Analysis

The crystal and molecular structure of closely related compounds like bicyclo[2,2,1]hept-5-ene-2,3-endo-dicarboxylic acid have been elucidated using single-crystal X-ray diffraction techniques, revealing monoclinic crystals with specific bond distances and angles characteristic of the bicyclo[2.2.1] framework. This analysis confirms the asymmetry in bond distances and hydrogen bonding patterns forming infinite chains (Pfluger, Harlow, & Simonsen, 1973).

Chemical Reactions and Properties

Bicyclo[2.2.1] compounds undergo various chemical reactions, demonstrating a range of reactivities due to their unique structure. The transformation into carbohydrate-substituted monomer appropriate for ROMP showcases the compound's versatility in forming materials with specific properties (Schueller, Manning, & Kiessling, 1996).

Physical Properties Analysis

The physical properties of these compounds are closely tied to their molecular structures. For instance, the crystallographic analysis provides insights into their solid-state characteristics, including the geometry and thermal motions of atoms within the molecule, which influence their physical behavior (Pfluger, Harlow, & Simonsen, 1973).

Scientific Research Applications

  • Synthesis of Carbocyclic Nucleoside Analogues : This compound is used as a chiral building block in the synthesis of carbocyclic nucleoside analogues, such as the antiviral antibiotic aristeromycin (Helmchen, Krotz, Neumann, & Ziegler, 1993).

  • 193 nm Photoresist Materials : It's used in the synthesis of new alicyclic polymers designed for 193 nm photoresist materials, particularly in cycloaliphatic co- and terpolymers (Okoroanyanwu, Shimokawa, Byers, & Willson, 1998).

  • Addition Polymerization Catalysts : The compound is involved in the preparation of homo- and copolymers containing repeating units based on its derivatives, with applications in polymerization catalysis (Reinmuth, Mathew, Melia, & Risse, 1996).

  • Ring Opening Metathesis Polymerization : It is utilized as a precursor for substrates in ring opening metathesis polymerization (ROMP), which is significant for the creation of carbohydrate-substituted monomers (Schueller, Manning, & Kiessling, 1996).

  • Corrosion-Protective Properties : Acetylenic esters of this acid were prepared and examined for their protective properties against acid corrosion of steel (Mamedov, 2004).

  • Microbiological Asymmetric Hydroxylation : The compound has been studied for its potential in microbiological asymmetric hydroxylation, providing chiral synthons for cyclopentanoids (Yamazaki & Maeda, 1985).

  • Photoresist Compositions for Lithography : It is used in formulating photoresist compositions for 193 nm lithography, involving cycloaliphatic co- and terpolymers (Okoroanyanwu, Byers, Shimokawa, & Willson, 1998).

  • UV-Induced Modulation of Refractive Index : The compound is used in photoreactive polymers for modulating the refractive index and surface properties under UV irradiation (Griesser, Kuhlmann, Wieser, Kern, & Trimmel, 2009).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful .

properties

IUPAC Name

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGUSUBEMUKACF-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]([C@H]1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
(1R,2R,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Citations

For This Compound
3
Citations
G Cremonesi, P Dalla Croce, A Forni, C La Rosa - Tetrahedron, 2013 - Elsevier
New enantiopure polycyclic norbornane-derived spiro-β-lactams were synthesized by means of a Staudinger ketene–imine reaction between unsymmetrical bicyclic chiral ketenes, …
Number of citations: 13 www.sciencedirect.com
P Camps, M Font-Bardia, S Giménez, F Pérez… - Tetrahedron …, 1999 - Elsevier
A study of the Diels–Alder reactions of the esters derived from acrylic, methacrylic, trans-crotonic and trans-cinnamic acid and the chiral auxiliaries (R)- and/or (S)-3-hydroxy-4,4-dimethyl…
Number of citations: 23 www.sciencedirect.com
SM Lait - 2004 - library-archives.canada.ca
A review showed that 1, 3-amino-alcohos and their derivatives had proven useful as sources of chiral induction in organic synthesis and that there was much room for research in this …
Number of citations: 3 library-archives.canada.ca

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